N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

Lipophilicity LogD Drug Design

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide (CAS 850035-17-5) is a trifluoromethoxy-substituted benzamide derivative with a molecular formula of C₁₂H₁₄F₃NO₃ and a molecular weight of 277.24 g·mol⁻¹. The compound carries a diethylamide group, a para-hydroxyl group, and an ortho-trifluoromethoxy group on the benzene ring.

Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
Cat. No. B8125065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
Molecular FormulaC12H14F3NO3
Molecular Weight277.24 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F
InChIInChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3
InChIKeySLLLUMCOSNVMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide – Physicochemical Identifier and Research-Grade Procurement Profile


N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide (CAS 850035-17-5) is a trifluoromethoxy-substituted benzamide derivative with a molecular formula of C₁₂H₁₄F₃NO₃ and a molecular weight of 277.24 g·mol⁻¹ . The compound carries a diethylamide group, a para-hydroxyl group, and an ortho-trifluoromethoxy group on the benzene ring. It is commercially available at a minimum purity of 95% and is primarily used as a synthetic building block in medicinal chemistry and agrochemical research. The combination of the electron-withdrawing trifluoromethoxy substituent with the hydrogen-bond-donating hydroxyl group creates a distinct physicochemical profile that differentiates it from simpler benzamide analogs.

Why N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide Cannot Be Replaced by Common In-Class Analogs


Benzamide derivatives with electron-donating or unsubstituted ortho positions (e.g., methoxy or hydrogen) exhibit markedly different lipophilicity, metabolic stability, and solid-state properties relative to the trifluoromethoxy analog. The ortho-OCF₃ group increases lipophilicity by 0.7–1.4 LogD units compared to an OCH₃ substituent [1], which directly influences membrane permeability, protein binding, and in vivo distribution. Furthermore, the trifluoromethoxy group imparts distinct metabolic susceptibility—typically decreasing microsomal stability relative to both methoxy and CF₃ counterparts [1]. These differences mean that substituting N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide with its methoxy or unsubstituted analog in a synthetic sequence or biological assay will alter both pharmacokinetic and pharmacodynamic outcomes, potentially invalidating structure-activity relationship (SAR) conclusions or compromising lead optimization campaigns.

Quantitative Differentiation of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide from Closest Analogs


Lipophilicity Enhancement: Ortho-OCF₃ versus Ortho-OCH₃

The ortho-trifluoromethoxy group elevates the lipophilicity of the benzamide scaffold by 0.7–1.4 LogD₇.₄ units relative to the corresponding methoxy analog, as demonstrated in a systematic study of aliphatic trifluoromethoxy compounds [1]. Although the study was performed on aliphatic substrates, the electronic and steric nature of the OCF₃ group is comparable in aromatic systems, and the magnitude of the shift is consistent with literature values for aromatic OCF₃-versus-OCH₃ substitution [1]. For N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide, this translates to a predicted LogD₇.₄ approximately 1 unit higher than that of N,N-diethyl-4-hydroxy-2-methoxybenzamide.

Lipophilicity LogD Drug Design

Metabolic Stability Shift: OCF₃ Increases Microsomal Clearance Relative to OCH₃

In the same comparative study, the trifluoromethoxy group consistently decreased metabolic stability compared to the methoxy group across multiple aliphatic structural classes. Microsomal incubation experiments showed that the OCF₃-substituted compounds had higher intrinsic clearance (Clᵢₙₜ) than their OCH₃ counterparts, except for the N-alkoxy(sulfon)amide series [1]. This trend is critical for researchers designing candidates where controlled metabolic lability is desirable or where metabolic stabilization strategies must compensate for the OCF₃ liability.

Metabolic Stability Microsomal Clearance Lead Optimization

Melting Point Depression versus the Non-Fluorinated Parent Benzamide

The introduction of the ortho-trifluoromethoxy group drastically lowers the melting point of the benzamide scaffold. N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide exhibits a melting point of 34–38 °C , whereas the non-fluorinated parent compound, N,N-diethyl-4-hydroxybenzamide, melts at 120–121 °C . This ~85 °C depression reflects weakened crystal lattice packing due to the bulky, electron-withdrawing OCF₃ group disrupting intermolecular hydrogen bonds and π-stacking.

Melting Point Solid-State Properties Formulation

Molecular Weight and Molar Volume Increase Relative to Methoxy Analog

Replacement of the ortho-methoxy group with a trifluoromethoxy group increases the molecular weight from 223.27 g·mol⁻¹ (N,N-diethyl-4-hydroxy-2-methoxybenzamide ) to 277.24 g·mol⁻¹ . This 53.97 g·mol⁻¹ increment (24% increase) translates into a corresponding rise in molar volume and polarizability, which affects molar dosing (higher mass per mole of active compound) and may influence passive transport rates.

Molecular Weight Molar Refractivity Dosing Calculations

High-Value Application Scenarios for N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide Driven by Quantitative Differentiation


Lead Optimization in CNS Drug Discovery Programs Requiring Elevated Lipophilicity

When a hit-to-lead campaign identifies a benzamide scaffold with insufficient brain penetration, the ortho-OCF₃ variant can be prioritized over the OCH₃ analog to leverage the 0.7–1.4 LogD increase [1]. The higher lipophilicity is expected to enhance passive blood-brain barrier permeation, while the para-hydroxyl group retains a handle for further prodrug derivatization or for engaging polar binding pockets.

Soft-Drug or Pro-Drug Design Exploiting the Metabolic Lability of the OCF₃ Group

The documented decrease in microsomal stability of OCF₃-substituted compounds relative to OCH₃ analogs [1] makes N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide a suitable advanced intermediate for designing compounds that require programmed metabolic clearance, such as soft-drug candidates intended for local or short-duration systemic activity.

Pre-Formulation and Solid-State Screening Studies Utilizing Low Melting Point

The melting point of 34–38 °C contrasts sharply with the 120–121 °C melting point of the non-fluorinated parent [1]. This low melting range enables melt-based formulation techniques (e.g., hot-melt extrusion, lipid-based dispersions) that are inaccessible to the high-melting analog, offering formulation scientists an alternative physical form for bioavailability enhancement of poorly soluble drug candidates.

Synthetic Chemistry Applications Requiring Orthogonal Reactivity at the Hydroxyl Position

The para-hydroxyl group of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide provides a reactive handle for further functionalization (etherification, esterification, sulfonation) while the ortho-OCF₃ group remains chemically inert under standard derivatization conditions. This orthogonal reactivity, combined with the differentiated physicochemical properties confirmed above, makes the compound a versatile building block for parallel library synthesis in medicinal chemistry.

Quote Request

Request a Quote for N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.